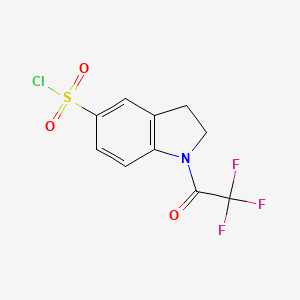

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

Übersicht

Beschreibung

The compound "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorine reagents and their use in synthesizing and modifying organic structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, trifluoromethanesulfonyl chloride is a fluorine reagent that reacts with compounds containing active hydrogen and tertiary nitrogen bases, indicating its potential in forming stable compounds with various functional groups .

Synthesis Analysis

The synthesis of fluorinated compounds, such as those mentioned in the papers, involves reactions that can introduce fluorinated one-carbon units into the molecular structure. For example, 1-trifluoromethylvinyl compounds undergo 5-endo-trig cyclizations to yield indoline derivatives, which is a reaction that could be relevant to the synthesis of the compound . Additionally, the reaction of cyclic carbinol amides with triflic anhydride provides a method to prepare alpha-trifluoromethyl-sulfonamido furans, which demonstrates the versatility of fluorine reagents in synthesizing complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. The papers suggest that the /sup 19/F NMR chemical shifts for trifluoromethanesulfonyl derivatives vary with structural effects, which implies that the introduction of fluorine atoms can alter the electronic environment of the molecule . This is important for understanding the molecular structure of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," as the trifluoroacetyl and sulfonyl chloride groups would impact its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of fluorine-containing compounds is highlighted in the papers. Trifluoromethanesulfonyl chloride does not act as a chlorinating reagent but rather participates in sulfonation and Lewis acid-base reactions . The cyclization reactions of 1-trifluoromethylvinyl compounds to form indoline derivatives also showcase the unique reactivity patterns that can be expected from fluorinated compounds . These insights can be extrapolated to predict the reactivity of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" in various chemical contexts.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," they do provide information on related compounds. The presence of fluorine atoms is known to influence properties such as acidity, lipophilicity, and thermal stability. For instance, the synthesis of alpha-trifluoromethyl-sulfonamido furans under mild conditions suggests that similar fluorinated compounds might also exhibit stability under a range of conditions . The fluorine atoms could also affect the boiling point, solubility, and reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field The compound is used in the field of Organic Chemistry .

3. Detailed Description of the Methods of Application or Experimental Procedures A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed . With respect to γ,δ-alkenes, 1,1-geminal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chloride enables the [4 + 1] annulation to produce indoles . As for β,γ-alkenes, a [3 + 2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride through 1,2-vicinal difunctionalization of alkenes occurs to deliver indoline products .

Synthesis of Novel Antiviral Compounds

- Specific Scientific Field : Medicinal Chemistry .

- Comprehensive and Detailed Summary of the Application : Some isatin derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride”, have shown prominent antiviral activities as HIV reverse transcriptase inhibitors .

- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of isatin derivatives .

- Thorough Summary of the Results or Outcomes Obtained : The synthesized isatin derivatives displayed antiviral activities with IC 50 values of 12.50 and 15.00 µM .

Synthesis of Indole Derivatives

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of indole derivatives .

- Thorough Summary of the Results or Outcomes Obtained : The synthesized indole derivatives can be used in the development of new drugs and other medicinal molecules .

Synthesis of Novel Antiviral Compounds

- Specific Scientific Field : Medicinal Chemistry .

- Comprehensive and Detailed Summary of the Application : Some isatin derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride”, have shown prominent antiviral activities as HIV reverse transcriptase inhibitors .

- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of isatin derivatives .

- Thorough Summary of the Results or Outcomes Obtained : The synthesized isatin derivatives displayed antiviral activities with IC 50 values of 12.50 and 15.00 µM .

Synthesis of Indole Derivatives

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Detailed Description of the Methods of Application or Experimental Procedures : The exact synthesis procedure is not provided in the source, but it involves the use of “1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride” in the synthesis of indole derivatives .

- Thorough Summary of the Results or Outcomes Obtained : The synthesized indole derivatives can be used in the development of new drugs and other medicinal molecules .

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXAIGDGDNQFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454813 | |

| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride | |

CAS RN |

210691-38-6 | |

| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

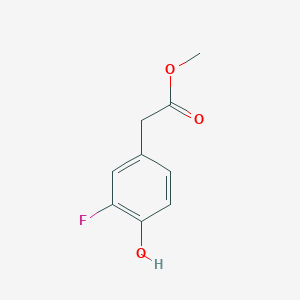

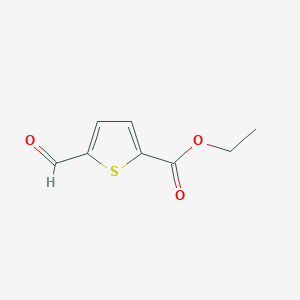

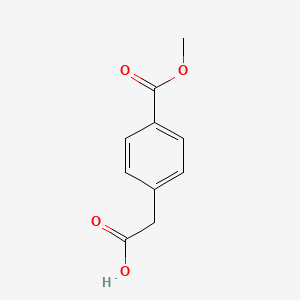

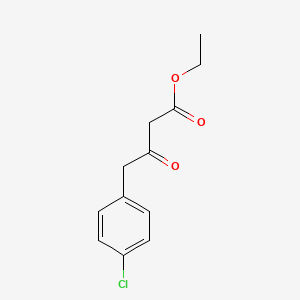

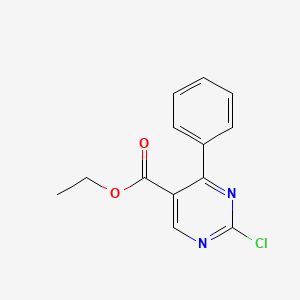

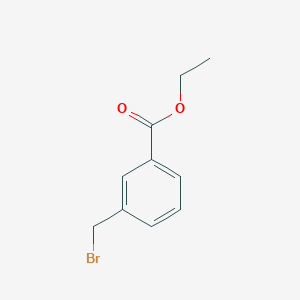

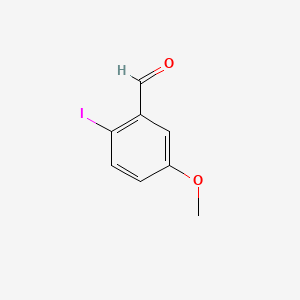

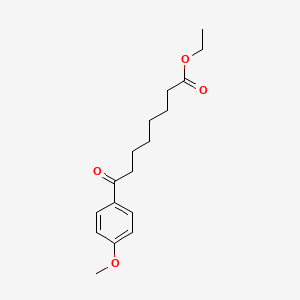

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)